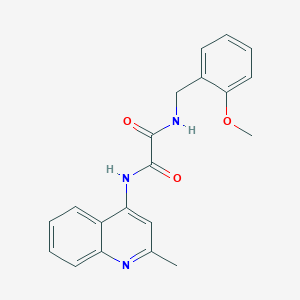

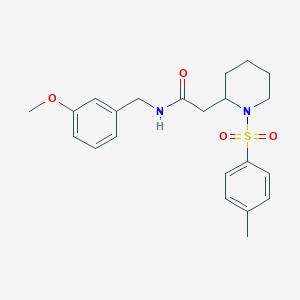

N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

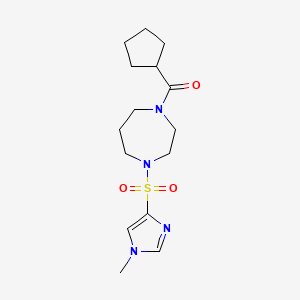

“N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a methoxybenzyl group (a benzyl group with a methoxy substituent), a methylquinolinyl group (a quinoline with a methyl substituent), and an oxalamide group (a type of amide). These groups are known to have interesting chemical properties and are often found in biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Characterization and Natural Product Synthesis

Research on compounds structurally related to N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves the chemical investigation of natural products and the synthesis of novel compounds. For example, a study on the Australian rainforest plant Doryphora sassafras led to the isolation of a new natural product closely related in structure, highlighting the potential for discovering new biologically active compounds from natural sources (Carroll et al., 2001).

Metal Complex Synthesis and Applications

Compounds with quinoline and methoxybenzyl groups have been used to synthesize mono- and dinuclear Ni(II) complexes, demonstrating applications in spectroscopy, electrochemical studies, and as antimicrobial agents. These complexes showcase the versatility of similar compounds in forming structures with potential applications ranging from material science to biomedicine (Chai et al., 2017).

Catalysis and Organic Synthesis

Research on the catalytic properties of related compounds, such as the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, underscores the utility of these molecules in facilitating selective and efficient synthesis processes. This type of research illustrates the compound's role in developing new synthetic methodologies (Rakshit et al., 2011).

Corrosion Inhibition

Studies on 8-hydroxyquinoline derivatives, which share a quinoline moiety with the compound , reveal their potential as corrosion inhibitors for mild steel. This application is crucial for protecting industrial materials, highlighting the compound's relevance in materials science (Rbaa et al., 2019).

Antimicrobial and Antitumor Activities

Compounds related to N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide have been investigated for their biological activities, including antimicrobial and antitumor effects. For instance, oxidovanadium(IV) complexes with ligands derived from quinoline showed promising antimicrobial activity and DNA binding capability, indicating potential therapeutic applications (Prasad et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This inhibition results in the disruption of cellular processes regulated by this pathway, including cell proliferation and survival .

Biochemical Pathways

The compound affects the MAP kinase pathway, a critical signaling pathway in cells . The downstream effects of this inhibition include reduced cell proliferation and survival, impacting the growth and development of cells .

Result of Action

The molecular and cellular effects of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide’s action include the inhibition of the MAP kinase pathway, leading to reduced cell proliferation and survival . This can have significant implications in contexts such as cancer treatment, where inhibiting cell proliferation is desirable .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-11-17(15-8-4-5-9-16(15)22-13)23-20(25)19(24)21-12-14-7-3-6-10-18(14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCOOWPXPWVMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2685440.png)

![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685443.png)

![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)